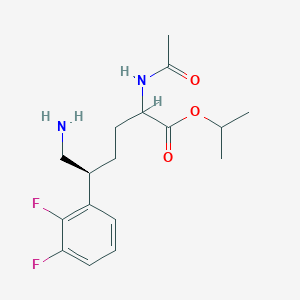
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hexanoate backbone with an isopropyl group, an acetamido group, an amino group, and a difluorophenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexanoate Backbone: The hexanoate backbone can be synthesized through a series of reactions involving the appropriate aldehydes and ketones.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride or acetyl chloride.
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction using ammonia or amines.
Difluorophenyl Group Addition: The difluorophenyl group is introduced through a coupling reaction using appropriate difluorophenyl halides.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce reaction times. Purification processes such as crystallization, distillation, and chromatography are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamido groups using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amides and amines.
Applications De Recherche Scientifique
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluorophenyl group enhances its binding affinity and specificity, while the acetamido and amino groups contribute to its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-isopropyl 2-acetamido-6-amino-5-phenylhexanoate: Lacks the difluorophenyl group, resulting in different binding properties and bioactivity.
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-dichlorophenyl)hexanoate: Contains dichlorophenyl instead of difluorophenyl, affecting its chemical reactivity and biological interactions.
Uniqueness
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H24F2N2O3 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
propan-2-yl (5S)-2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate |
InChI |
InChI=1S/C17H24F2N2O3/c1-10(2)24-17(23)15(21-11(3)22)8-7-12(9-20)13-5-4-6-14(18)16(13)19/h4-6,10,12,15H,7-9,20H2,1-3H3,(H,21,22)/t12-,15?/m1/s1 |
Clé InChI |
UAOJVIDFOUWGEG-KEKZHRQWSA-N |
SMILES isomérique |
CC(C)OC(=O)C(CC[C@H](CN)C1=C(C(=CC=C1)F)F)NC(=O)C |
SMILES canonique |
CC(C)OC(=O)C(CCC(CN)C1=C(C(=CC=C1)F)F)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















